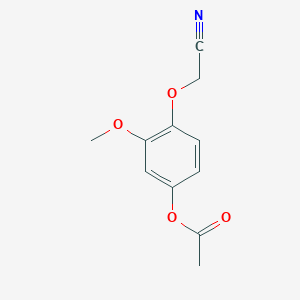
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Overview
Description
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is a chemical compound with the molecular formula C24H44O4. It is a derivative of oleic acid, which is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of oleic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Carboxylic acids, alcohols
Scientific Research Applications
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: It is used in studies related to lipid metabolism and the role of fatty acids in biological systems.
Industry: It is used in the production of bio-based solvents and lubricants.
Mechanism of Action
The mechanism of action of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting their fluidity and function. It can also be metabolized to form bioactive molecules that participate in signaling pathways related to inflammation and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
- Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Palmitic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Linoleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Uniqueness
This compound is unique due to its monounsaturated nature, which imparts specific chemical and physical properties. Unlike its saturated counterparts, it has a lower melting point and higher fluidity, making it more suitable for applications requiring liquid or semi-solid states at room temperature.
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQPXMGHNSQNP-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564812 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33001-45-5 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















